Chymotrypsin Binding Affinity: Leu‑NHMe Moiety Confers a 109‑Fold Ki Improvement Over Unsubstituted Analog
In a systematic study of extended‑binding inhibitors of chymotrypsin, compound 5 (Ac‑Leu‑ambo‑Phe‑CF₂‑CH₂CH₂CO‑Leu‑NHMe), which incorporates the Leu‑NHMe motif identical to the C‑terminal portion of benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate, exhibited a Ki of 0.23 μM [REFS‑1]. The parent inhibitor Ac‑Leu‑ambo‑Phe‑CF₂H (compound 1), lacking the ‑CH₂CH₂CO‑Leu‑NHMe extension, showed a substantially weaker Ki of 25 μM [REFS‑1]. Additionally, the ‑CH₂CH₂CONHCH₃ extension lacking the Leu side chain (compound 4) showed a Ki of 7.8 μM, confirming that both the leucine side chain and the N‑methylamide cap are required for optimal S′‑subsite interactions [REFS‑1].
| Evidence Dimension | Chymotrypsin inhibition constant (Ki) |
|---|---|
| Target Compound Data | Compound 5 (containing Leu‑NHMe moiety): Ki = 0.23 μM |
| Comparator Or Baseline | Parent compound 1 (no extension): Ki = 25 μM; Compound 4 (extension without Leu side chain): Ki = 7.8 μM |
| Quantified Difference | ~109‑fold improvement vs. parent (25 / 0.23); ~34‑fold improvement vs. compound 4 (7.8 / 0.23) |
| Conditions | In vitro fluoromethyl ketone‑based chymotrypsin inhibition assay |
Why This Matters
For researchers designing serine protease inhibitors, the Leu‑NHMe motif provides a validated 109‑fold binding advantage that simpler extensions cannot achieve, making this building block an essential synthetic intermediate for high‑affinity inhibitor development.
- [1] Laskowski M Jr., et al. Extended binding inhibitors of chymotrypsin that interact with leaving group subsites S1'‑S3'. Ki values reported for compounds 1 (25 μM), 4 (7.8 μM), and 5 (0.23 μM). Scilit publication. View Source
